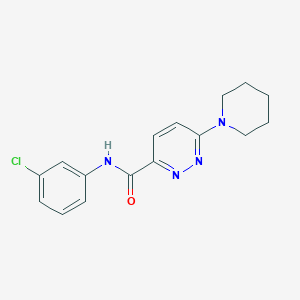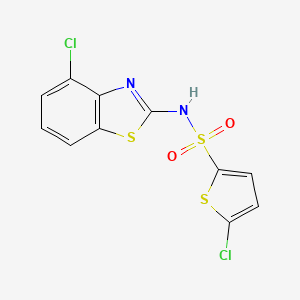
N-(3-chlorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide, commonly known as CPPC, is an organic compound belonging to the family of pyridazines. It is an aromatic heterocyclic compound with a nitrogen atom at the center of its ring structure. CPPC is a highly versatile compound that has a wide range of applications in scientific research and laboratory experiments.
Applications De Recherche Scientifique
CPPC has been used as a model compound for the study of the physiological and biochemical effects of pyridazines. It has been widely used in the fields of medicinal chemistry, biochemistry, and pharmacology. It has also been used as a probe to study the binding of pyridazines to their target molecules. CPPC has been used to study the effects of pyridazines on the metabolism of various drugs and to study the effects of pyridazines on the structure and function of proteins.
Mécanisme D'action
CPPC acts as an inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the metabolism of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, CPPC increases the levels of serotonin and dopamine in the brain, which can produce antidepressant and anxiolytic effects. CPPC has also been shown to increase the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
CPPC has been shown to have antidepressant and anxiolytic effects in animal models. It has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases. CPPC has also been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using CPPC in laboratory experiments is its relatively low cost and availability. It is also relatively easy to synthesize, which makes it an ideal compound for use in scientific research. However, CPPC has some limitations, such as its low solubility in water and its potential to produce toxic by-products.
Orientations Futures
The potential applications of CPPC in scientific research are vast. Future research could focus on developing new synthesis methods for CPPC, exploring its potential as a drug target, and studying its effects on the metabolism of other drugs. Additionally, future research could focus on exploring the potential of CPPC as an antidepressant, anxiolytic, and neuroprotective agent. Finally, future research could focus on exploring the potential of CPPC as an anti-inflammatory, anti-cancer, and anti-diabetic agent.
Méthodes De Synthèse
CPPC can be synthesized through the reaction of 3-chlorobenzonitrile with piperidine in the presence of potassium carbonate and acetic acid. This reaction produces a mixture of two isomers, the cis- and trans- isomers, which can be separated by column chromatography. The cis-isomer is the desired product and can be further purified by recrystallization in methanol.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-6-piperidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c17-12-5-4-6-13(11-12)18-16(22)14-7-8-15(20-19-14)21-9-2-1-3-10-21/h4-8,11H,1-3,9-10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHWTEXRXREBIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6501223.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B6501232.png)
![2-(4-bromophenyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}acetamide](/img/structure/B6501243.png)
![ethyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate](/img/structure/B6501251.png)


![3-[(2-fluorophenyl)methyl]-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B6501267.png)
![N-[(4-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B6501274.png)
![N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B6501284.png)


![N-[2-(dimethylamino)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1H-indole-3-carboxamide hydrochloride](/img/structure/B6501314.png)
![2-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-dimethyl-1,3-benzothiazole](/img/structure/B6501317.png)
![N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-3-(propane-2-sulfonyl)benzamide](/img/structure/B6501319.png)